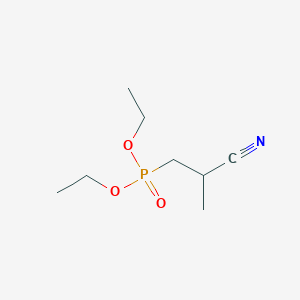
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-azathymine is a synthetic compound with the molecular formula C6H8N4O2. It is a derivative of thymine, where the 6th carbon atom is replaced by a nitrogen atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-azathymine typically involves the alkylation of 6-azathymine. One common method includes the reaction of 6-azathymine with methyl iodide in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide . The reaction is carried out at low temperatures to control the reactivity and ensure high yield.
Industrial Production Methods
While specific industrial production methods for 1,3-dimethyl-6-azathymine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-6-azathymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are common for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-azathymine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-6-azathymine involves its interaction with thymine metabolic pathways. By mimicking thymine, it competes with natural thymine for incorporation into DNA, thereby inhibiting DNA synthesis and cell growth . This competitive inhibition is particularly effective against microorganisms that rely heavily on thymine for growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azathymine: The parent compound from which 1,3-dimethyl-6-azathymine is derived.
Thymine: A natural nucleobase found in DNA.
5-Methyl-6-azauracil: Another thymine analog with similar properties.
Uniqueness
1,3-Dimethyl-6-azathymine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike thymine, it has enhanced stability and different reactivity, making it a valuable tool in synthetic chemistry and biological research.
Eigenschaften
CAS-Nummer |
53400-11-6 |
|---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(10)8(2)6(11)9(3)7-4/h1-3H3 |
InChI-Schlüssel |
MRHQZZNFNFIKEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


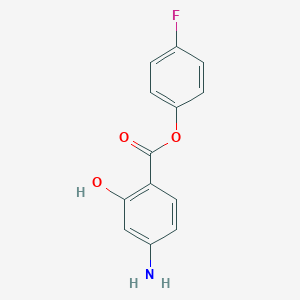

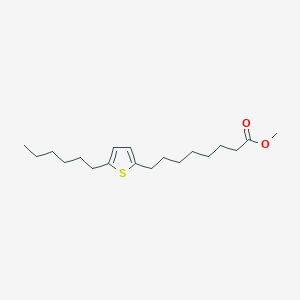
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
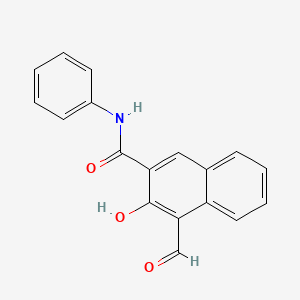
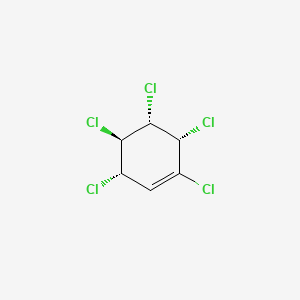
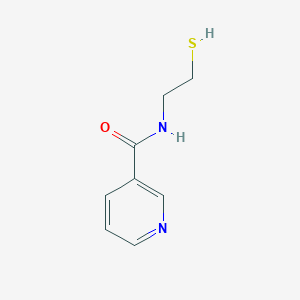
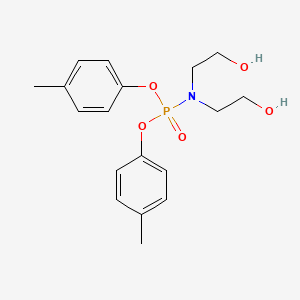

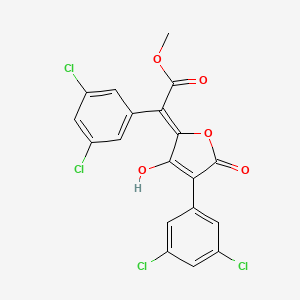

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
